Glass Transition Temperature (Tg) Superiority Over DABPA-Modified Bismaleimide
TPDDM-modified bismaleimide resin (BTP) achieves an ultrahigh glass transition temperature (Tg) of 371 °C via thermal curing [1], substantially surpassing the commonly used diallyl bisphenol A (DABPA)-modified BDM system, which typically exhibits a Tg of approximately 247–250 °C [2]. This represents a Tg elevation of roughly 120 °C, a critical differentiator for applications requiring sustained dimensional stability above 250 °C.
| Evidence Dimension | Glass transition temperature (Tg) |
|---|---|
| Target Compound Data | 371 °C (thermally cured BTP resin) |
| Comparator Or Baseline | BDM/DABPA system: Tg ~ 247–250 °C |
| Quantified Difference | ~ 120 °C higher |
| Conditions | Dynamic mechanical analysis (DMA); BDM/DABPA reference data from literature |
Why This Matters
A 120 °C Tg advantage enables use of TPDDM-modified resins in hotter engine sections or electronic packaging where DABPA-modified BMI would undergo unacceptable softening.
- [1] Zhang, Y., Wang, L., Yuan, Q., Zheng, Q., Wan, L., & Huang, F. (2023). Bismaleimide resin modified by a propargyl substituted aromatic amine with ultrahigh glass transition temperature, thermomechanical stability and intrinsic flame retardancy. Reactive and Functional Polymers, 105740. (Tg = 371 °C for cured BTP resin) View Source
- [2] Infona (2021). Enhanced toughness and thermal properties of bismaleimide resin based on the synergistic effect of reactive amino-terminal poly(phthalazinone ether nitrile sulfone) and bisallyl bearing diphenol group. (Tg of BDM/DABPA blend: 247 °C). View Source
